molecular formula C15H20BClO2 B13631995 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13631995
M. Wt: 278.6 g/mol
InChI Key: YYBUSGRUIDWNDP-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2223052-80-8) is a boronic ester derivative with the molecular formula C₁₅H₂₀BClO₂ and a molecular weight of 278.58 g/mol . Its structure features a dioxaborolane core (a cyclic boronic ester with two oxygen atoms) and a substituted phenyl ring containing a chlorine atom at the 2-position and a cyclopropyl group at the 5-position. The tetramethyl substituents on the dioxaborolane ring enhance steric protection, improving stability during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions .

This compound is typically synthesized via C–H borylation strategies, where transition-metal catalysts activate aromatic C–H bonds for direct boron insertion . Its high purity (often >95%) and commercial availability (e.g., Aaron Chemicals LLC offers 2.5 g for $6,108) highlight its utility in pharmaceutical and materials science research .

Properties

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3

InChI Key

YYBUSGRUIDWNDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview from VulcanChem Data

According to VulcanChem, the synthesis of 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves careful reaction control, including temperature and pH, to achieve high yield and purity. The starting materials are selected for compatibility with the functional groups present, typically involving an aryl halide precursor with chloro and cyclopropyl substituents. The boronate ester is formed by reaction with pinacol under anhydrous conditions. The compound is then purified to remove by-products and unreacted materials.

Parameter Details
Molecular Formula C15H20BClO2
Molecular Weight 278.6 g/mol
Key Functional Groups Aryl chloride, cyclopropyl, dioxaborolane ring
Typical Solvents Tetrahydrofuran, dichloromethane
Temperature Control Low temperatures during lithiation steps; room temperature for ester formation
Purification Methods Filtration, distillation under reduced pressure

Analysis and Optimization Considerations

  • Temperature Control : Low temperatures during lithiation prevent side reactions and decomposition.
  • Solvent Choice : Tetrahydrofuran is preferred for lithiation due to its coordinating ability; dichloromethane is suitable for esterification.
  • Reagent Stoichiometry : Slight excess of boron reagents and pinacol ensures complete conversion.
  • Purification : Vacuum distillation and filtration through Celite remove impurities and residual salts.
  • Safety : Handling organolithium reagents requires inert atmosphere and strict moisture exclusion.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Material 2-Chloro-5-cyclopropylphenyl halide
Key Reagents n-Butyllithium, trimethyl borate, pinacol, magnesium sulfate
Solvents Tetrahydrofuran (lithiation), dichloromethane (esterification)
Temperature –100 °C (lithiation), room temperature (esterification)
Reaction Time 40 min (lithiation), 16 h (esterification)
Purification Techniques Extraction, filtration over Celite, vacuum distillation
Yield Typically high with optimized conditions (e.g., 78–89% in related syntheses)
Safety Considerations Use of inert atmosphere, moisture exclusion, protection from light during halogen exchange

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a key boron reagent in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane ring stabilizes the boron center, while the chloro substituent directs reactivity in coupling with aryl/heteroaryl halides.

Mechanism :

  • Oxidative Addition : A palladium catalyst activates the aryl halide (e.g., bromobenzene).

  • Transmetallation : The boronic ester transfers its aryl group to the palladium center.

  • Reductive Elimination : A new carbon-carbon bond forms between the coupled aryl groups .

Example Reaction :

Substrate Catalyst Conditions Product Yield
4-BromotoluenePd(PPh₃)₄K₂CO₃, DMF, 80°C, 12h4-Methylbiphenyl derivative78%

Cyclopropanation Reactions

The cyclopropyl group in this compound enables participation in borocyclopropanation reactions. For example, it reacts with olefins under zinc-mediated conditions to form bicyclic cyclopropane derivatives .

Mechanistic Steps :

  • Zinc Insertion : Zinc reacts with the dioxaborolane, forming a boromethylzinc carbenoid.

  • Cyclopropane Formation : The carbenoid attacks the olefin, forming a strained cyclopropane ring .

Representative Transformation :

Dioxaborolane+StyreneZn, THFBicyclic Cyclopropane+Byproducts\text{Dioxaborolane} + \text{Styrene} \xrightarrow{\text{Zn, THF}} \text{Bicyclic Cyclopropane} + \text{Byproducts}

Yield: 65–72% (depending on olefin substituents) .

Nucleophilic Aromatic Substitution

The chlorine substituent at the 2-position undergoes nucleophilic displacement with strong nucleophiles (e.g., alkoxides or amines):

Reaction Pathway :

Ar-Cl+NaOMeAr-OMe+NaCl\text{Ar-Cl} + \text{NaOMe} \rightarrow \text{Ar-OMe} + \text{NaCl}

Conditions: DMSO, 100°C, 6h .

Hydrolysis and Stability

The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, generating the corresponding boronic acid:

B-O2C2(CH3)4+H2OB(OH)2+Pinacol\text{B-O}_2\text{C}_2(\text{CH}_3)_4 + \text{H}_2\text{O} \rightarrow \text{B(OH)}_2 + \text{Pinacol}

Stability Notes:

  • Stable in anhydrous organic solvents (e.g., THF, DCM).

  • Decomposes rapidly in protic solvents (e.g., MeOH/H₂O mixtures) .

Scientific Research Applications

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (Cl, F, CF₃) improve stability but reduce nucleophilicity in cross-coupling reactions .
  • Cyclopropyl substituents increase steric bulk, slowing degradation in aqueous environments .
  • Methoxy/ethoxy groups balance electronic effects and solubility, making these derivatives versatile in organic synthesis .

Thermal and Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Stability
2-(2-Chloro-5-cyclopropylphenyl)-dioxaborolane N/A N/A Stable under inert atmospheres; decomposes above 200°C.
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-dioxaborolane 363 (predicted) 1.24 High thermal stability; resistant to hydrolysis.
2-(5-Chloro-2-methylphenyl)-dioxaborolane N/A N/A Prone to oxidation; requires low-temperature storage.

Biological Activity

The compound 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by its unique boron-containing structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H20BClO2
  • Molecular Weight : 278.58 g/mol
  • CAS Number : 1486485-28-2

Structural Characteristics

The structural framework of this compound features a cyclopropyl group and a chlorine atom attached to a phenyl ring. The presence of the dioxaborolane moiety is significant for its potential reactivity and biological interactions.

Antiviral Activity

Dioxaborolanes have also been investigated for their antiviral potential. Compounds within this class may interfere with viral replication processes:

  • Case Study : A related study demonstrated that certain dioxaborolanes could inhibit viral polymerases, suggesting a similar mechanism might be explored for this compound.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of boron-containing compounds suggest that they may possess activity against various bacterial strains:

  • Research Findings : Some studies have reported that boron compounds can disrupt bacterial cell walls or interfere with metabolic pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntiviralPotential inhibition of viral replication
AntimicrobialDisruption of bacterial cell walls

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
2-(Chloro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneModerate anticancer activity
2-(Cyclopropyl)-4-fluorophenyl-boronateAntiviral properties
3-(Chloro-cyclopropyl)-phenyl-boronateAntimicrobial effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound can be synthesized via cross-coupling reactions using palladium catalysts. A general procedure involves reacting a cyclopropane-substituted aryl chloride with bis(pinacolato)diboron (B2pin2) under inert conditions. Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1) is typically employed for purification, yielding ~85% with diastereomeric ratios (dr) around 5:1 .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity for chromatographic separation to resolve stereoisomers.

Q. How is the compound characterized using NMR spectroscopy?

  • Methodology :

  • <sup>1</sup>H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), cyclopropane protons (δ 0.5–1.5 ppm), and pinacol methyl groups (δ 1.0–1.3 ppm).
  • <sup>13</sup>C NMR : Pinacol carbons appear at δ 24–25 ppm (methyl) and δ 83–85 ppm (quaternary carbons). Aryl carbons adjacent to boron may be undetected due to quadrupolar broadening .
  • <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

Q. What solvents and conditions stabilize this dioxaborolane derivative?

  • Methodology : The compound is stable in anhydrous aprotic solvents (e.g., THF, DCM) under nitrogen or argon. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Store at –20°C in amber vials to minimize decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in aryl borylation be addressed for cyclopropane-substituted substrates?

  • Methodology : Use sterically hindered ligands (e.g., XPhos) to direct borylation to the less hindered position. Computational modeling (DFT) can predict electronic and steric effects on the aryl chloride moiety. Validate selectivity via <sup>11</sup>B NMR and X-ray crystallography .
  • Data Contradiction : Conflicting yields (e.g., 26% vs. 85%) may arise from competing protodeboronation; optimize catalyst loading (e.g., 0.2 mol% Co in UiO-MOFs) and reaction time .

Q. What strategies separate diastereomers of this compound?

  • Methodology :

  • Chromatography : Use silica gel columns with slow elution gradients (e.g., hexane/ethyl acetate 20:1 to 10:1).
  • Crystallization : Exploit differences in solubility by cooling saturated hexane solutions.
  • Analytical Confirmation : Compare <sup>1</sup>H NMR splitting patterns and HPLC retention times .

Q. How does the cyclopropyl group influence reactivity in Suzuki-Miyaura couplings?

  • Methodology : The cyclopropane ring introduces strain, enhancing electrophilicity of the aryl boronate. Test reactivity with electron-deficient aryl halides (e.g., nitro-substituted partners) under mild conditions (room temperature, low catalyst loadings). Monitor coupling efficiency via <sup>19</sup>F NMR if fluorinated partners are used .

Application-Oriented Questions

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodology : Yes, its boronate ester is a key intermediate for synthesizing kinase inhibitors or anticancer agents. For example, analogous dioxaborolanes have been used in prostate cancer studies to modulate glycolysis pathways. Functionalize via cross-coupling to append fluorinated or heterocyclic moieties .

Q. What role does the compound play in metal-organic framework (MOF) catalysis?

  • Methodology : The boronate group can coordinate to MOF nodes (e.g., UiO-Co), enabling chemoselective transformations. Test catalytic activity in C–H borylation reactions under electrochemical conditions, comparing turnover frequencies (TOF) with homogeneous catalysts .

Analytical Challenges

Q. How to resolve ambiguities in quantifying hydroxyl groups using <sup>31</sup>P NMR?

  • Methodology : While 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a standard reagent for hydroxyl analysis, its use with boronate esters requires masking the boron center. Derivatize the compound with trifluoroacetic anhydride prior to phosphitylation to avoid interference .

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